molecular formula C9H7Cl3N2O2 B5695721 3-chloro-N'-(dichloroacetyl)benzohydrazide

3-chloro-N'-(dichloroacetyl)benzohydrazide

Cat. No. B5695721
M. Wt: 281.5 g/mol
InChI Key: UBHPRBWFEJZUQS-UHFFFAOYSA-N
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Description

3-chloro-N'-(dichloroacetyl)benzohydrazide, also known as CDC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of hydrazine and benzohydrazide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-chloro-N'-(dichloroacetyl)benzohydrazide is not fully understood, but it is believed to be related to its ability to form reactive intermediates that can interact with cellular components. 3-chloro-N'-(dichloroacetyl)benzohydrazide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
3-chloro-N'-(dichloroacetyl)benzohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-chloro-N'-(dichloroacetyl)benzohydrazide can induce apoptosis (programmed cell death) in cancer cells. 3-chloro-N'-(dichloroacetyl)benzohydrazide has also been shown to inhibit the growth of fungi and bacteria.

Advantages and Limitations for Lab Experiments

3-chloro-N'-(dichloroacetyl)benzohydrazide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 3-chloro-N'-(dichloroacetyl)benzohydrazide is also highly reactive and can be toxic, making it difficult to handle. Careful attention must be paid to safety procedures when working with 3-chloro-N'-(dichloroacetyl)benzohydrazide.

Future Directions

There are several future directions for research on 3-chloro-N'-(dichloroacetyl)benzohydrazide. One area of interest is the development of new cancer treatments based on 3-chloro-N'-(dichloroacetyl)benzohydrazide. Another area of interest is the use of 3-chloro-N'-(dichloroacetyl)benzohydrazide as a herbicide or insecticide. Further research is also needed to fully understand the mechanism of action of 3-chloro-N'-(dichloroacetyl)benzohydrazide and its potential effects on human health and the environment.

Synthesis Methods

3-chloro-N'-(dichloroacetyl)benzohydrazide can be synthesized using different methods, including the reaction of 3-chlorobenzohydrazide with dichloroacetyl chloride in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzohydrazide with dichloroacetic acid in the presence of a base. The synthesis of 3-chloro-N'-(dichloroacetyl)benzohydrazide is a multi-step process that requires careful attention to detail and purity of the final product.

Scientific Research Applications

3-chloro-N'-(dichloroacetyl)benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-chloro-N'-(dichloroacetyl)benzohydrazide has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. 3-chloro-N'-(dichloroacetyl)benzohydrazide has also been studied for its antifungal and antibacterial properties.
In agriculture, 3-chloro-N'-(dichloroacetyl)benzohydrazide has been shown to have herbicidal activity and is being investigated as a potential herbicide. 3-chloro-N'-(dichloroacetyl)benzohydrazide has also been studied for its potential use in controlling insect pests.
In environmental science, 3-chloro-N'-(dichloroacetyl)benzohydrazide has been studied for its ability to degrade pollutants in soil and water. 3-chloro-N'-(dichloroacetyl)benzohydrazide has been shown to be effective in removing pollutants such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) from contaminated soil and water.

properties

IUPAC Name

3-chloro-N'-(2,2-dichloroacetyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O2/c10-6-3-1-2-5(4-6)8(15)13-14-9(16)7(11)12/h1-4,7H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHPRBWFEJZUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-(dichloroacetyl)benzohydrazide

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